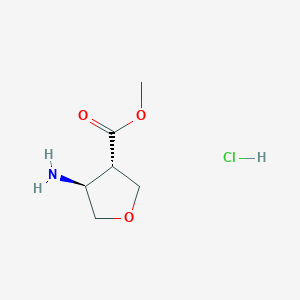

trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride

Description

Properties

IUPAC Name |

methyl (3S,4S)-4-aminooxolane-3-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H11NO3.ClH/c1-9-6(8)4-2-10-3-5(4)7;/h4-5H,2-3,7H2,1H3;1H/t4-,5-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUQJAEXTMMVOBZ-TYSVMGFPSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1COCC1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC(=O)[C@@H]1COC[C@H]1N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

181.62 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride typically involves the reaction of tetrahydrofuran derivatives with amino acids under specific conditions. The reaction conditions often include the use of catalysts and solvents to facilitate the reaction .

Industrial Production Methods: Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact methods can vary depending on the manufacturer and the intended use of the compound .

Chemical Reactions Analysis

Types of Reactions:

Oxidation: This compound can undergo oxidation reactions, where it loses electrons and increases its oxidation state.

Reduction: It can also undergo reduction reactions, where it gains electrons and decreases its oxidation state.

Substitution: Substitution reactions involve the replacement of one functional group with another.

Common Reagents and Conditions:

Oxidizing Agents: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reducing Agents: Common reducing agents include sodium borohydride and lithium aluminum hydride.

Substitution Reagents: Various halogens and nucleophiles can be used for substitution reactions.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may produce carboxylic acids, while reduction may yield alcohols .

Scientific Research Applications

Medicinal Chemistry Applications

The biological activity of trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride has been a focal point of research. Its potential applications include:

- Neuroprotective Effects : Preliminary studies suggest that this compound may exhibit neuroprotective properties, making it a candidate for treating neurodegenerative diseases.

- Antimicrobial Properties : The compound has shown promise in inhibiting various microbial strains, indicating its potential use in developing new antibiotics.

- Antithrombotic Activity : Research has indicated that derivatives of this compound can inhibit Factor Xa and related serine proteases, which are crucial targets in anticoagulant therapy .

Neuroprotective Effects

A study demonstrated that this compound could protect neuronal cells from oxidative stress-induced apoptosis. The mechanism involved modulation of apoptotic pathways and reduction of reactive oxygen species (ROS) levels, highlighting its therapeutic potential in neuroprotection.

Antimicrobial Activity

In another investigation, the compound was tested against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The results indicated a significant reduction in bacterial growth, suggesting that this compound could be developed into an effective antimicrobial agent.

Mechanism of Action

The mechanism of action of trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a substrate or inhibitor in enzymatic reactions, affecting the activity of enzymes and metabolic pathways. The exact mechanism can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues

trans-4-Amino-tetrahydro-furan-3-carboxylic acid hydrochloride

- CAS No.: 2716849-63-5

- Molecular Formula: C₅H₁₀ClNO₃

- Molecular Weight : 167.5919 g/mol

- Key Difference : Lacks the methyl ester group, resulting in reduced lipophilicity and altered pharmacokinetic properties compared to the methyl ester derivative .

17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester hydrochloride

- CAS No.: Not specified (referenced as a yohimbine derivative).

- Structure : Contains a complex indole alkaloid core with a methyl ester and hydrochloride group.

- Key Difference : Larger molecular framework with additional aromatic rings, leading to distinct biological targets (e.g., adrenergic receptors) compared to the simpler tetrahydrofuran-based compound .

Tetrahydrofurfuryl Acrylate (CAS 2399-48-6)

- Molecular Formula : C₈H₁₂O₃

- Molecular Weight : 156.18 g/mol

- Key Difference: Features an acrylate group instead of an amino-carboxylic acid ester. Used primarily in polymer chemistry rather than pharmacology .

Functional Analogues

8-O-Acetylshanzhiside Methyl Ester

- Molecular Formula : C₂₄H₃₄O₁₁

- Applications: Used as a reference standard and intermediate in pharmacological and cosmetic research. Shares the methyl ester functional group but lacks the tetrahydrofuran-amino core .

Fatty Acid Methyl Esters (FAMEs)

- Examples: Palmitic acid methyl ester, linoleic acid methyl ester.

- Applications: Widely used in lipid metabolism studies (e.g., GC-MS analysis). Unlike the target compound, FAMEs are linear aliphatic esters without heterocyclic or amino groups .

Data Tables

Table 1. Structural and Functional Comparison

Table 2. Physicochemical Properties

| Compound Name | Solubility | LogP (Predicted) | Stability Notes |

|---|---|---|---|

| trans-4-Amino-THF-3-carboxylic acid methyl ester HCl | High in water | ~0.5 | Stable under refrigeration |

| 17α-Hydroxy-yohimban-16α-carboxylic acid methyl ester HCl | Moderate in DMSO | ~2.8 | Light-sensitive |

| Tetrahydrofurfuryl acrylate | Insoluble in water | ~1.2 | Polymerizes upon heating |

Biological Activity

trans-4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride (also known as 4-Amino-tetrahydro-furan-3-carboxylic acid methyl ester hydrochloride) is a compound with a molecular formula of C6H12ClNO3 and a molecular weight of approximately 181.62 g/mol. Its unique tetrahydrofuran ring structure suggests potential interactions with various biological targets, making it a subject of interest in medicinal chemistry.

Chemical Structure and Properties

The compound features a tetrahydrofuran ring, which is critical for its biological activity. The presence of the amino group and the carboxylic acid moiety enhances its potential to interact with biological systems. The methyl ester form is particularly noted for its increased lipophilicity, which may affect its absorption and distribution in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C6H12ClNO3 |

| Molecular Weight | 181.62 g/mol |

| Functional Groups | Amino, Carboxylic Acid, Ester |

| Structural Features | Tetrahydrofuran Ring |

Biological Activity

Research has indicated that this compound exhibits several biological activities, including:

- Antimicrobial Activity : Preliminary studies suggest that this compound may possess antimicrobial properties, although specific data on its efficacy against various pathogens is limited. Comparisons with similar compounds indicate that structural modifications can significantly influence antimicrobial potency .

- Cytotoxicity : In vitro studies have demonstrated that derivatives of tetrahydrofuran compounds can exhibit cytotoxic effects against cancer cell lines. For instance, related compounds have shown promising results in inhibiting the growth of Ehrlich’s ascites carcinoma (EAC) and Dalton’s lymphoma ascites (DLA) cells .

- Anthelmintic Activity : The compound's structural analogs have been evaluated for their anthelmintic properties, revealing varying degrees of effectiveness against different earthworm species. This suggests potential applications in parasitic infections .

Case Studies and Research Findings

- Antimicrobial Studies : A study evaluated the antimicrobial activity of various tetrahydrofuran derivatives, including this compound. The results indicated that while some derivatives exhibited significant zones of inhibition against bacteria such as E. coli and S. aureus, the methyl ester form showed lower activity compared to hydrolyzed forms .

- Cytotoxicity Evaluation : In a comparative study, the cytotoxic effects of synthesized tetrahydrofuran derivatives were assessed on cancer cell lines. The findings revealed that certain modifications enhanced cytotoxicity, with some compounds achieving IC50 values below 10 µM against EAC cells .

- Structure-Activity Relationship (SAR) : Research has focused on understanding how structural variations influence biological activity. For example, the presence of specific functional groups in tetrahydrofuran derivatives correlates with enhanced antimicrobial and cytotoxic properties .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.